3-(1-benzyl-4-piperidyl)-3-phenyl-piperidine-2,6-dione 3-(1-benzyl-4-piperidyl)-3-phenyl-piperidine-2,6-dione A muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism. Benzetimide is the (-)-enantimorph of dexetimide.
Brand Name: Vulcanchem
CAS No.: 14051-33-3
VCID: VC0076708
InChI: InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)
SMILES: C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C23H26N2O2
Molecular Weight: 362.5 g/mol

3-(1-benzyl-4-piperidyl)-3-phenyl-piperidine-2,6-dione

CAS No.: 14051-33-3

Main Products

VCID: VC0076708

Molecular Formula: C23H26N2O2

Molecular Weight: 362.5 g/mol

3-(1-benzyl-4-piperidyl)-3-phenyl-piperidine-2,6-dione - 14051-33-3

CAS No. 14051-33-3
Product Name 3-(1-benzyl-4-piperidyl)-3-phenyl-piperidine-2,6-dione
Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
IUPAC Name 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione
Standard InChI InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)
Standard InChIKey LQQIVYSCPWCSSD-UHFFFAOYSA-N
SMILES C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Description A muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism. Benzetimide is the (-)-enantimorph of dexetimide.
Synonyms Benzetimide
Dexbenzetimid
Dexbenzetimide
Dexetimide
dextro Benzetimide
dextro-Benzetimide
R 16470
R-16470
R16470
Spasmentral
Tremblex
PubChem Compound 21847
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator